3-Nitrobenzaldehyde azine

Description

Contextualization within Azine Chemistry and its Significance

Azines are a class of organic compounds characterized by the functional group RR′C=N−N=CRR′. wikipedia.org They are typically formed by the condensation of aldehydes or ketones with hydrazine (B178648). wikipedia.orgrsc.org This linkage provides a unique combination of stability and reactivity, making azines versatile components in organic synthesis and materials science. nih.gov

The significance of azine chemistry is multifaceted:

Synthetic Intermediates: Azines serve as crucial precursors for the synthesis of a wide array of heterocyclic compounds. researchgate.net

Material Science: Their structural properties make them valuable building blocks for the development of polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). smolecule.comrsc.org

Coordination Chemistry: The diimine linkage in azines allows them to act as ligands, forming complexes with various transition metals, which can lead to novel supramolecular architectures with interesting properties. sciforum.netmdpi.com

Dynamic Covalent Chemistry: Azines exhibit a balance of stability and reversible bond formation, which is advantageous in dynamic covalent chemistry for creating functional molecular systems and dynamic materials. nih.gov

The table below summarizes some key properties of 3-Nitrobenzaldehyde (B41214) azine.

| Property | Value |

| IUPAC Name | 1-(3-nitrophenyl)-N-[(3-nitrophenyl)methylideneamino]methanimine |

| Molecular Formula | C₁₄H₁₀N₄O₄ |

| Molecular Weight | 298.26 g/mol |

| CAS Number | 1567-91-5 |

Overview of Research Directions in Azine-Based Systems

Research into azine-based systems is expanding into several promising directions, driven by their diverse functionalities.

Advanced Materials: A significant area of research focuses on incorporating azine moieties into polymers and frameworks to create materials with tailored electronic and optical properties. rsc.org This includes their use in the development of chemosensors and materials for organic electronics. rsc.orgrsc.org The presence of the azine linkage can influence properties like aggregation-induced emission (AIE), which is valuable for sensing applications. rsc.org

Pharmaceutical and Biological Applications: Azine derivatives are being explored for their potential biological activities. smolecule.com Research has indicated that some azines exhibit antimicrobial and antioxidant properties. smolecule.com The ability to modify the substituents on the aromatic rings allows for the tuning of these biological effects. jocpr.com

Catalysis: The use of azine-based ligands in coordination chemistry is a burgeoning field. sciforum.net These ligands can stabilize metal centers and influence the catalytic activity of the resulting complexes in various organic transformations.

Energy Applications: There is growing interest in the application of azine-based compounds in energy storage and conversion. For instance, some azine-based polymers show promise as cathodic materials for organic batteries. mdpi.com Additionally, azine derivatives are being investigated as photosensitizers in dye-sensitized solar cells. researchgate.net

The crystal structure of 3-Nitrobenzaldehyde azine (also known as N,N′-Bis(3-nitrobenzylidene)hydrazine) has been determined by X-ray crystallography. The molecule possesses a crystallographically imposed center of symmetry. iucr.org Key crystallographic data is presented in the table below.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Monoclinic | P2₁/c | 10.373(2) | 5.890(1) | 11.132(2) | 105.58(3) |

Data from the crystallographic study of N,N′-Bis(3-nitrobenzylidene)hydrazine. iucr.org

The molecule is essentially planar, with a small dihedral angle between the nitro group and the benzene (B151609) ring. iucr.org This planarity can facilitate π-π stacking interactions in the solid state.

Structure

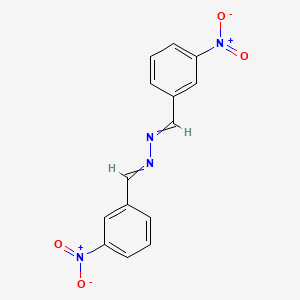

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-nitrophenyl)-N-[(3-nitrophenyl)methylideneamino]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O4/c19-17(20)13-5-1-3-11(7-13)9-15-16-10-12-4-2-6-14(8-12)18(21)22/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKOPKJTGHUWLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NN=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Nitrobenzaldehyde Azine and Its Derivatives

Conventional Condensation Approaches

The traditional synthesis of 3-nitrobenzaldehyde (B41214) azine is predicated on the condensation reaction between a carbonyl compound and a hydrazine (B178648) derivative. This approach is characterized by its straightforward reaction pathway, though often requiring specific conditions to optimize yield and purity.

Preparation of 3-Nitrobenzaldehyde Precursor

The essential precursor, 3-nitrobenzaldehyde, is most commonly synthesized via the electrophilic nitration of benzaldehyde (B42025). This reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid. sciforum.netscribd.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

The aldehyde group of benzaldehyde is a meta-directing deactivator, leading to the preferential formation of the meta-isomer, 3-nitrobenzaldehyde. sciforum.net The reaction is exothermic and requires careful temperature control, typically maintained between 10-15 °C, to minimize the formation of by-products. chemicalbook.comoc-praktikum.de Following the nitration, the product is isolated by pouring the reaction mixture onto ice, which precipitates the crude 3-nitrobenzaldehyde. oc-praktikum.de Purification is then carried out by washing with a sodium bicarbonate solution to remove excess acid, followed by recrystallization from a suitable solvent system like toluene/petroleum ether. oc-praktikum.de

A typical procedure involves the slow addition of benzaldehyde to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid. chemicalbook.comoc-praktikum.de The reaction mixture is stirred overnight and then worked up to yield the product. While this method is effective, it can result in a mixture of ortho, meta, and para isomers, with the meta isomer being the major product. sciforum.net

Reaction of 3-Nitrobenzaldehyde with Hydrazine and its Derivatives

The initial step is the formation of a hydrazone intermediate, [(3-nitrophenyl)methylidene]hydrazine. researchgate.net This is followed by a subsequent reaction with a second molecule of 3-nitrobenzaldehyde to yield the final azine product, N,N′-Bis(3-nitrobenzylidene)hydrazine. uam.es The reaction is typically carried out in a protic solvent such as ethanol (B145695) or methanol (B129727). researchgate.netuam.es

Influence of Reaction Conditions on Azine Formation

The efficiency of azine formation is significantly influenced by various reaction parameters, including temperature, solvent, and the presence of catalysts. Refluxing the reactants in ethanol is a common practice to drive the condensation to completion. uam.es The choice of solvent can affect the solubility of the reactants and the resulting azine, thereby influencing the reaction rate and ease of product isolation.

The pH of the reaction medium is a critical factor. The reaction rate for the formation of hydrazones and azines is known to be pH-dependent. researchgate.net While the reaction can proceed without a catalyst, the presence of an acid or base can significantly alter the reaction kinetics.

| Parameter | Condition | Effect on Reaction | Reference |

|---|---|---|---|

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate, but may also lead to side reactions. Refluxing is common for driving the reaction to completion. | uam.es |

| Solvent | Ethanol, Methanol, Acetic Acid | Protic solvents like ethanol and methanol are commonly used. Acetic acid can serve as both a solvent and an acid catalyst, accelerating the reaction. | researchgate.netuam.es |

| Catalyst | Acidic (e.g., HCl, Acetic Acid) or Basic | Catalysts increase the rate of condensation. Acid catalysts protonate the carbonyl group, making it more electrophilic. | jocpr.comrsc.org |

| Reactant Ratio | Aldehyde:Hydrazine (typically 2:1) | A stoichiometric ratio is generally used for symmetrical azines. The order of addition can influence the formation of the intermediate hydrazone. | researchgate.net |

Catalytic Synthesis Routes

To improve the efficiency and sustainability of azine synthesis, various catalytic methods have been developed. These routes often offer milder reaction conditions, shorter reaction times, and higher yields compared to conventional approaches.

Acidic and Basic Catalysis in Azine Synthesis

Acid catalysis is a widely employed strategy to accelerate the condensation reaction for azine formation. The mechanism involves the protonation of the carbonyl oxygen of 3-nitrobenzaldehyde by an acid catalyst, such as hydrochloric acid or acetic acid. researchgate.netjocpr.comrsc.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of hydrazine. researchgate.net This initial attack is often the rate-determining step. Following the formation of the hydrazone intermediate, the second condensation step is similarly catalyzed.

While strong acids can be effective, they can also lead to the formation of unwanted by-products or require a neutralization step during workup. Milder acids like acetic acid are often preferred as they can act as both a catalyst and a solvent. researchgate.net

Base catalysis, although less commonly detailed for this specific reaction, can also influence the reaction. The presence of a base can deprotonate the hydrazine, increasing its nucleophilicity. However, the primary role of bases, such as sodium hydroxide, in many reported procedures is for the neutralization of the reaction mixture after acid catalysis. jocpr.com

Metal-Free Catalytic Systems (e.g., Carbocatalysis)

A significant advancement in the synthesis of azines is the use of metal-free catalytic systems, with carbocatalysis emerging as a promising green alternative. Oxidized multiwalled carbon nanotubes (oxMWNTs) have been demonstrated as highly efficient catalysts for the synthesis of azines at room temperature. sciforum.netuam.essciforum.net

The catalytic activity of oxMWNTs is attributed to the oxygen-containing functional groups, such as carboxylic acids and epoxides, on their surface, which are introduced during an oxidative treatment with acids like nitric acid. sciforum.net These functional groups act as solid Lewis acid sites, promoting the condensation of the aldehyde and hydrazine. sciforum.net The reaction proceeds smoothly at room temperature in solvents like 1,4-dioxane, with a low catalyst loading (e.g., 5 wt%). uam.essciforum.net

Selective Synthesis of Asymmetrical 3-Nitrobenzaldehyde Azine Derivatives

The synthesis of asymmetrical azines, where the two imine units originate from different carbonyl precursors (R-CH=N-N=CH-R'), presents a significant chemical challenge. The direct, one-pot reaction of hydrazine with a mixture of two different aldehydes, such as 3-nitrobenzaldehyde and another aldehyde, typically results in a statistical mixture of three products: two symmetrical azines and the desired asymmetrical azine. To overcome this, stepwise methodologies are generally employed.

The most common strategy involves the initial reaction of one carbonyl compound with an excess of hydrazine hydrate (B1144303) to form the corresponding hydrazone. This intermediate is then isolated, purified, and subsequently reacted with a second, different carbonyl compound to yield the target asymmetrical azine.

For instance, the synthesis of an asymmetrical azine containing a 3-nitrophenyl moiety can be achieved by first preparing the hydrazone of a different aldehyde or ketone. This hydrazone is then condensed with 3-nitrobenzaldehyde. An example of this approach involves the reaction of 2-(3', 5'-dinitrobenzoyl)-3-nitronaphtho[2,1-b]furanhydrazone with 3-nitrobenzaldehyde in ethanol, facilitated by a catalytic amount of concentrated hydrochloric acid. jocpr.com The reaction is refluxed for several hours to produce the desired asymmetrical azine. jocpr.com This method's success can be influenced by the reactivity of the carbonyl compounds; aldehydes with strongly deactivating groups, such as a nitro group, can sometimes present challenges in the reaction. researchgate.net

Another approach involves protecting one of the nitrogen atoms in the hydrazine molecule. rsc.org For example, diethyl phosphite (B83602) can be used to protect one nitrogen, allowing the other to react with the first carbonyl compound. After forming the protected hydrazone, the protecting group is removed, and the second carbonyl compound is introduced to form the asymmetrical azine. rsc.org A more recent method for preparing asymmetric azines involves a stepwise, one-pot reaction where the first aldehyde is reacted with hydrazine for a short period, followed by the addition of the second aldehyde. sciforum.net

The table below summarizes various approaches for the synthesis of asymmetrical azines, which are applicable to the formation of this compound derivatives.

Table 1: Synthetic Approaches for Asymmetrical Azines

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Key Feature |

|---|---|---|---|

| 2-(3',5'-Dinitrobenzoyl)-3-nitronaphtho[2,1-b]furanhydrazone | 3-Nitrobenzaldehyde | Conc. HCl, Ethanol, Reflux | Stepwise condensation of a complex hydrazone with 3-nitrobenzaldehyde. jocpr.com |

| Fluorenone hydrazone | Substituted Aldehydes | Sulfated Titania, Solvent-free | Heterogeneous catalysis under solvent-free conditions, though nitrobenzaldehyde was noted as unreactive in one study. researchgate.net |

| Aldehyde 1 | Hydrazine Hydrate | oxMWNT, 1,4-Dioxane, 20 min | Formation of hydrazone in situ. sciforum.net |

| Hydrazone from Aldehyde 1 | Aldehyde 2 | oxMWNT, 1,4-Dioxane, 3 h | Subsequent reaction with a second aldehyde to form the asymmetric azine. sciforum.net |

Emerging Methodologies for Azine Preparation

Recent advancements in chemical synthesis have led to the development of novel methodologies for azine preparation that are often more efficient, safer, and environmentally friendly than traditional methods. These emerging techniques are applicable to the synthesis of both symmetrical and asymmetrical azines, including those derived from 3-nitrobenzaldehyde.

Mechanochemical and Solvent-Free Synthesis: A significant trend is the move towards solvent-free reaction conditions to reduce environmental impact and simplify product purification. Mechanochemical methods, which involve grinding solid reactants together, have proven highly effective for azine synthesis. nih.gov For example, simply grinding a carbonyl compound with hydrazine sulfate (B86663) and triethylamine (B128534) in a mortar and pestle at room temperature can produce azines in excellent yields within minutes. researchgate.net This approach has been successfully applied to a wide range of aldehydes and ketones. researchgate.net

Novel Catalytic Systems: The development of new catalysts is another key area of innovation.

Carbocatalysts: Mildly oxidized multiwalled carbon nanotubes (oxMWNTs) have been reported as effective metal-free catalysts for the condensation of aldehydes with hydrazine at room temperature. sciforum.net This method is notable for its mild conditions, high yields, and the recyclability of the catalyst. sciforum.net

Carboxylic Acid Esters: In a recently reported method, simple carboxylic acid esters are used as catalysts for the synthesis of symmetrical azines from carbonyl compounds and hydrazine hydrate in methanol, offering a facile and efficient procedure. nih.gov

Heterogeneous Acid Catalysts: Materials like BiCl₃-loaded Montmorillonite K10 have been used to catalyze the solvent-free synthesis of azines at room temperature, demonstrating the utility of solid acid catalysts in green chemistry protocols.

Alternative Reagents: To address the hazards associated with handling liquid hydrazine, which is highly toxic and volatile, alternative reagents have been developed. The use of a stable, solid hydrazine salt (H₃N⁺NHCO₂⁻) allows for the synthesis of azines through a solid-state reaction with carbonyl compounds. google.com This method avoids the need for solvents and catalysts, offers high yields and purity, and significantly improves safety and handling convenience. google.com

Post-Synthetic Modification: Emerging strategies also include the chemical transformation of the azine linkage itself after its formation. These methods aim to create more complex and stable structures. For example, research has focused on converting the C=N bonds of azines within covalent organic frameworks (COFs) into more robust urea- or thiourea-based fused rings through cycloaddition reactions. chinesechemsoc.org Furthermore, copper-catalyzed cross-dehydrogenative C–N bond formation allows for the functionalization of the azine core itself, opening new avenues for creating diverse derivatives. acs.org

The table below highlights some of these emerging methodologies.

Table 2: Emerging Methodologies for Azine Synthesis

| Methodology | Reagents | Catalyst/Conditions | Key Advantage |

|---|---|---|---|

| Mechanosynthesis | Carbonyl Compound, Hydrazine Sulfate, Triethylamine | Mortar and Pestle, Room Temp. | Solvent-free, rapid reaction, excellent yields. researchgate.net |

| Carbocatalysis | Aldehyde, Hydrazine Hydrate | Oxidized Multiwalled Carbon Nanotubes (oxMWNT) | Metal-free, room temperature, recyclable catalyst. sciforum.net |

| Solid Hydrazine Reagent | Carbonyl Compound, Solid Hydrazine (H₃N⁺NHCO₂⁻) | Solid-state grinding | Avoids toxic liquid hydrazine, solvent-free, high purity. google.com |

| Ester Catalysis | Carbonyl Compound, Hydrazine Hydrate | Carboxylic Acid Esters, Methanol, Reflux | Facile, efficient, short reaction times. nih.gov |

Advanced Spectroscopic and Structural Characterization of 3 Nitrobenzaldehyde Azine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of 3-nitrobenzaldehyde (B41214) azine. The molecule's symmetry, with a C2 axis passing through the N-N bond, results in the chemical equivalence of the two 3-nitrophenyl moieties, simplifying the resulting spectra.

The ¹H NMR spectrum provides distinct signals for the azomethine and aromatic protons. The proton of the azine linkage (-CH=N-) is highly deshielded and typically appears as a sharp singlet, confirming the formation of the C=N double bond. The aromatic region displays a complex pattern corresponding to the four protons on each symmetrically equivalent benzene (B151609) ring.

In deuterated chloroform (B151607) (CDCl₃), the azomethine proton signal is observed as a singlet around 8.79 ppm. rsc.org The aromatic protons appear in the range of 7.75 to 8.68 ppm. Specifically, the proton at the C2 position is the most deshielded due to the anisotropic effects of the adjacent nitro group and the azine bridge, appearing as a multiplet near 8.68 ppm. rsc.org The proton at C5 appears as a triplet around 7.75 ppm, while the protons at C4 and C6 are observed as multiplets between 8.21 and 8.47 ppm. rsc.org

The ¹³C NMR spectrum is consistent with the proposed structure, showing signals for the azomethine carbon and the carbons of the aromatic ring. The azomethine carbon signal is typically found significantly downfield, around 160.7 ppm, characteristic of a C=N bond in a conjugated system. mdpi.com The carbon atom (C3) attached to the nitro group is observed around 148.9 ppm. rsc.org The other aromatic carbons appear in the typical range of 124.6 to 137.5 ppm. rsc.org

Interactive Table 1: ¹H and ¹³C NMR Chemical Shift Data for 3-Nitrobenzaldehyde Azine Note: Data is compiled from spectroscopic analysis of this compound and closely related analogues in solvents like CDCl₃ and DMSO-d₆. Exact chemical shifts can vary based on solvent and concentration.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -CH=N- | ~8.79 (s) | ~160.7 |

| C1 | - | ~137.5 |

| C2 | ~8.68 (m) | ~124.6 |

| C3 | - | ~148.9 |

| C4 | ~8.45 (m) | ~128.7 |

| C5 | ~7.75 (t) | ~130.6 |

| C6 | ~8.21 (d) | ~134.8 |

Two-dimensional (2D) NMR techniques such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) are invaluable for the unambiguous assignment of proton and carbon signals.

A ¹H-¹H COSY spectrum of this compound would reveal the coupling network among the aromatic protons. oxinst.com Specifically, it would show cross-peaks connecting the H5 proton to its neighbors, H4 and H6. Conversely, the H2 proton, being isolated by the C1 and C3 substituents, would show minimal or no COSY correlations with other aromatic protons, confirming its assignment. oxinst.comoxinst.com The azomethine proton (-CH=N-) would also appear as an isolated singlet with no cross-peaks. oxinst.com

The ¹H-¹³C HSQC spectrum allows for the direct correlation of each proton with its attached carbon atom. This technique is essential for definitively assigning the signals in the crowded aromatic region of the ¹³C NMR spectrum by linking them to their already assigned proton counterparts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule by their characteristic vibrational frequencies.

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. The most significant is the stretching vibration of the azine's C=N bond, which appears in the region of 1620-1648 cm⁻¹. mdpi.comjocpr.com The presence of this band and the absence of the characteristic C=O stretch of the parent aldehyde (around 1700 cm⁻¹) and the N-H stretches of hydrazine (B178648) confirm the formation of the azine. researchgate.net

The nitro group (NO₂) gives rise to two strong and distinct absorption bands:

Asymmetric stretching: A strong band typically appears in the range of 1525-1540 cm⁻¹. icrc.ac.irorgchemboulder.com

Symmetric stretching: A second strong band is observed at a lower frequency, generally between 1348-1365 cm⁻¹. mdpi.comorgchemboulder.com

Other notable bands include those for aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C ring stretching (in the 1400-1600 cm⁻¹ region). orgchemboulder.com

Interactive Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| Azine (>C=N) | Stretching | 1620 - 1648 |

| Nitro (-NO₂) | Asymmetric Stretch | 1525 - 1540 |

| Nitro (-NO₂) | Symmetric Stretch | 1348 - 1365 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Ring Stretching | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of this compound, revealing information about the conjugated π-system.

The UV-Vis spectrum of aromatic azines is characterized by strong absorption bands corresponding to π→π* electronic transitions within the extended conjugated system that includes the two aromatic rings and the azine bridge. researchgate.net For this compound, these transitions typically result in a broad and intense absorption band with a maximum (λ_max) located in the 300-400 nm range. researchgate.net Weaker n→π* transitions, originating from the lone pair of electrons on the nitrogen atoms, may also be observed, often as a shoulder on the main absorption band.

The compound is expected to exhibit solvatochromism, where the position of the absorption maximum changes with the polarity of the solvent. nih.gov In molecules with intramolecular charge transfer characteristics, an increase in solvent polarity often leads to a bathochromic (red) shift of the λ_max for the π→π* transition. This indicates that the excited state is more polar than the ground state, a common feature in donor-acceptor type systems, although in this symmetrical molecule the effect might be subtle.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio of its ionized forms.

Modern electrochemical analysis has been significantly enhanced by the integration of high-throughput electrosynthesis platforms with mass spectrometry. nih.govnih.gov This combination offers a rapid and efficient method for screening and optimizing the synthesis of azine compounds, including this compound. nih.govacs.org Systems, sometimes referred to as "Legion," utilize a 96-well microtiter plate format, allowing for numerous reactions to be run simultaneously under individual electrochemical control. nih.govresearchgate.net

This methodology proves to be a powerful strategy for accelerating reaction discovery and optimization in electro-organic synthesis. nih.govacs.org The electrosynthesis of an azine, for instance, can be arrayed and optimized by coupling the high-throughput platform with techniques like nanoelectrospray ionization mass spectrometry (nano-ESI-MS). nih.govacs.org This interface allows for the rapid characterization and quantification of the synthesized products directly from the reaction wells, providing molecular specificity and access to reactivity data. nih.gov The seamless coupling of these high-throughput electrochemical arrays with MS facilitates the efficient identification of products and the determination of conversion ratios, streamlining the development of synthetic protocols for compounds like this compound. acs.org

The molecular formula of this compound is C₁₄H₁₀N₄O₄, corresponding to a molecular weight of approximately 298.26 g/mol . In mass spectrometry, the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to this mass.

The fragmentation of this compound under electron ionization (EI) or other ionization techniques can be predicted to follow several key pathways based on its structure. The analysis of these fragmentation patterns is crucial for structural confirmation.

Symmetric Cleavage: A primary fragmentation pathway for azines involves the cleavage of the central N-N single bond. This would result in the formation of a [C₇H₅N₂O₂]⁺ fragment, corresponding to the 3-nitrobenzylideneimine radical cation, with an expected m/z of 151. This fragment corresponds to the molecular ion of the 3-nitrobenzaldehyde precursor. nih.govchemicalbook.com

Loss of Nitro Group: The nitro group (–NO₂) is a common leaving group in mass spectrometry. Fragmentation could involve the loss of NO₂ (46 Da) from the molecular ion, leading to a fragment ion at m/z 252. Further fragmentation could involve the loss of an oxygen atom to form a fragment corresponding to [M-NO]⁺.

Aromatic Ring Fragmentation: The spectra would also likely show characteristic fragments from the benzene ring, such as the phenyl cation at m/z 77, and other related aromatic fragments. chemicalbook.com

Analysis of the precursor, 3-nitrobenzaldehyde, shows major peaks at m/z 151 ([M]⁺), 150 ([M-H]⁺), 105 ([M-NO₂]⁺), and 77 ([C₆H₅]⁺), which supports the predicted fragmentation of the larger azine structure. nih.govchemicalbook.com

| m/z | Proposed Fragment Structure | Formula | Notes |

|---|---|---|---|

| 298 | Molecular Ion | [C₁₄H₁₀N₄O₄]⁺ | Parent molecule |

| 252 | Loss of NO₂ | [C₁₄H₁₀N₃O₂]⁺ | Cleavage of a nitro group |

| 151 | Symmetric Cleavage of N-N bond | [C₇H₅N₂O₂]⁺ | Corresponds to 3-nitrobenzylideneimine radical cation |

| 105 | Loss of NO₂ from the m/z 151 fragment | [C₇H₅N]⁺ | Represents the benzonitrile (B105546) cation |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Characteristic fragment from the benzene ring |

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound (also known as N,N′-Bis(3-nitrobenzylidene)hydrazine) has been determined through single-crystal X-ray diffraction. google.comresearchgate.net The analysis confirms that the molecule consists of two 3-nitrobenzylidene units linked by an N-N single bond. researchgate.net The compound crystallizes, yielding sharp peaks in powder X-ray diffraction patterns, which indicates a high degree of crystallinity. researchgate.net

The crystal packing is influenced by intermolecular interactions. In the related structure of (E,E)-o-nitrobenzaldehyde azine, the closest intermolecular contacts involve the nitro groups and nitrogen atoms, with N···O distances around 2.98 Å. iucr.org Similar interactions are expected to play a role in the crystal packing of the 3-nitro isomer, governing the arrangement of molecules in the unit cell.

| Parameter | Value | Reference |

|---|---|---|

| Compound Name | This compound | google.com |

| Alternate Name | N,N′-Bis(3-nitrobenzylidene)hydrazine | researchgate.net |

| Molecular Formula | C₁₄H₁₀N₄O₄ | smolecule.com |

| Crystal System | Data not available in search results | |

| Space Group | Data not available in search results | |

| Key Feature | Yellow crystals | google.com |

X-ray diffraction studies are essential for elucidating the precise conformation and stereochemistry of the azine molecule. Azines can exist as (E,E), (E,Z), or (Z,Z) isomers with respect to the two C=N double bonds. Structural analysis of the related o-nitrobenzaldehyde azine confirms an (E,E) configuration. iucr.org It is highly probable that this compound also adopts the more stable, less sterically hindered (E,E) conformation.

The planarity of the molecule is a key stereochemical feature. In similar azine structures, the central C=N-N=C group is often not perfectly planar. iucr.org For instance, in the ortho-substituted isomer, the C-N-N-C torsion angle is distorted from 180°. iucr.org Furthermore, steric hindrance between substituents on the aromatic ring and the azine linkage can cause the phenyl rings to twist out of the plane of the C=N bond. In (E,E)-o-nitrobenzaldehyde azine, the angle between the phenyl plane and the adjacent C=N bond is approximately 31.1°. iucr.org A similar, though potentially less pronounced, deviation from planarity is expected for the 3-nitro isomer due to the electronic and steric influence of the nitro group. The nitro group itself is also often twisted relative to the plane of the benzene ring. iucr.org

Chemical Reactivity and Mechanistic Investigations of 3 Nitrobenzaldehyde Azine

Reactivity of the Azine Moiety

The C=N-N=C linkage, known as the azine moiety, is the central functional group governing a significant portion of the molecule's reactivity. This conjugated system can participate in a variety of transformations, making it a valuable synthon in organic chemistry.

The azine moiety in 3-nitrobenzaldehyde (B41214) azine possesses a dual reactive nature. The nitrogen atoms, with their lone pairs of electrons, can act as nucleophilic centers. Conversely, the conjugated system, influenced by the electron-withdrawing nature of the attached nitrophenyl groups, renders the imine-like carbon atoms electrophilic and susceptible to nucleophilic attack.

While azines can be activated for nucleophilic addition, for instance through silylium (B1239981) ion catalysis, this is more commonly applied to N-heterocycles like pyridines and quinolines. nih.govacs.orgcore.ac.uk In the case of 3-nitrobenzaldehyde azine, the primary reactions involve the conjugated diimine system acting as a precursor for cycloaddition reactions.

A characteristic reaction of aromatic aldazines is the "criss-cross" cycloaddition, which proceeds through a sequence of two [3+2] cycloaddition steps. researchgate.netresearchgate.net In these reactions, the azine functions as a double 1,3-dipole. chinesechemsoc.org This pathway allows for the one-step construction of complex bicyclic fused-ring systems. chinesechemsoc.org For example, aromatic azines react with two equivalents of a dipolarophile, such as maleic acid anhydride, to yield bis-pyrrolidine derivatives. researchgate.net This reactivity has been exploited to convert azine linkages in materials like Covalent Organic Frameworks (COFs) into highly stable (thio)urea-based bicyclic-fused rings by reacting them with species like HNCO or KSCN. chinesechemsoc.org

The reaction of aromatic aldazines with thiocyanates in glacial acetic acid similarly produces bistriazolidine derivatives via a criss-cross cycloaddition mechanism. researchgate.net The versatility of this reaction makes it a powerful tool for generating molecular complexity from simple azine precursors.

Table 1: Examples of Criss-Cross Cycloaddition Reactions of Aromatic Azines

| Azine Type | Reagent (Dipolarophile) | Product Type | Reference |

| Aromatic Aldazines | Maleic Acid Anhydride | Bis-pyrrolidine derivatives | researchgate.net |

| Aromatic Aldazines | Thiocyanates | Bistriazolidine derivatives | researchgate.net |

| Azine-linked COF | HNCO | Urea-based bicyclic-fused rings | chinesechemsoc.org |

| Azine-linked COF | KSCN | Thiourea-based bicyclic-fused rings | chinesechemsoc.org |

The inherent reactivity of the azine bridge makes compounds like this compound valuable intermediates in the synthesis of various heterocyclic systems. As discussed, 1,3-dipolar criss-cross cycloadditions provide a direct route to fused bicyclic structures like bis-pyrrolidines and perhydroimidazo[4,5-d]imidazoles. researchgate.netresearchgate.net

Beyond cycloadditions, benzalazines are generally used as precursors for other important heterocyclic scaffolds. Research has shown their utility in the synthesis of 1,2,4-triazoles, 1,2,4-triazines, and benzoxazepines. researchgate.net The synthesis of asymmetrical azines, where 3-nitrobenzaldehyde is reacted with a different hydrazone, further expands the range of accessible structures for developing new pharmacologically active molecules. jocpr.com

Transformations Involving the Nitro Group of this compound

The two nitro groups on the aromatic rings are key sites for chemical modification, primarily through reduction.

A significant challenge in the chemistry of this compound is the selective reduction of the nitro groups to primary amines without affecting the C=N bonds of the azine bridge. The C=N double bonds are also susceptible to reduction, often under similar conditions as nitro groups (e.g., catalytic hydrogenation). Therefore, achieving chemoselectivity is paramount.

The choice of reducing agent is critical. Mild reagents like sodium borohydride (B1222165) (NaBH₄) alone are capable of reducing aldehydes but typically cannot reduce an aromatic nitro group under normal conditions. oxinst.comjsynthchem.com For instance, in the reduction of 3-nitrobenzaldehyde itself, NaBH₄ selectively reduces the aldehyde to an alcohol, leaving the nitro group intact. oxinst.com

Conversely, more powerful reducing systems or certain catalysts can lead to a lack of selectivity. A combination of NaBH₄ with nickel(II) chloride (NiCl₂·6H₂O) has been shown to reduce both nitro and carbonyl groups, indicating it would likely reduce both the nitro and azine functionalities in this compound. asianpubs.org Similarly, systems like NaBH₄/Ni(PPh₃)₄ are designed specifically to enhance the reducing power of borohydride for nitro groups. jsynthchem.com The successful selective reduction of the nitro groups in this compound would therefore require carefully chosen reagents, such as those used for chemoselective reductions in the presence of other reducible groups, like specific metal hydrides or catalytic transfer hydrogenation protocols.

Table 2: Selectivity of Reducing Agents on 3-Nitro-Substituted Aromatic Carbonyls

| Substrate | Reducing System | Result | Reference |

| 3-Nitrobenzaldehyde | NaBH₄ | Selective reduction of aldehyde to alcohol; nitro group unchanged. | oxinst.com |

| 3-Nitrobenzaldehyde | NaBH₄ / NiCl₂·6H₂O | Reduction of both aldehyde and nitro groups. | asianpubs.org |

| Nitrobenzene | NaBH₄ | No reduction of nitro group under typical conditions. | jsynthchem.com |

| Nitrobenzene | NaBH₄ / Ni(PPh₃)₄ | Reduction of nitro group to amine. | jsynthchem.com |

C-H Functionalization of Aromatic Azine Systems

Direct functionalization of the C-H bonds on the two benzene (B151609) rings of this compound represents an advanced strategy for molecular modification. The feasibility and regioselectivity of such reactions are dictated by the powerful electronic effects of the existing substituents: the meta-directing, electron-withdrawing nitro group and the electron-withdrawing azine bridge.

The combined effect of these groups renders the aromatic rings highly electron-deficient. acs.orgnih.gov This electron-poor nature makes classical electrophilic aromatic substitution (EAS) reactions exceedingly difficult. Conversely, the rings are activated towards nucleophilic aromatic substitution (SNAr). The positions ortho and para to the strongly activating nitro group are the most likely sites for attack by a suitable nucleophile.

Modern C-H functionalization methods, including metal-catalyzed cross-coupling and radical additions, have been developed for electron-deficient N-heterocycles (often termed azines in that context). nih.govnih.govresearchgate.net While challenging due to the potential for catalyst inhibition by the nitrogen lone pairs, these strategies could potentially be adapted for the C-H functionalization of this compound, offering pathways to novel derivatives that are inaccessible through classical methods. nih.gov Such reactions can be categorized into SNAr reactions, radical processes, deprotonation/functionalization, and metal-catalyzed transformations. acs.orgnih.gov

Regioselective Functionalization Approaches

The molecular structure of this compound offers distinct regions for chemical modification, allowing for regioselective functionalization. The primary sites for reaction are the C=N-N=C core of the azine bridge and the aromatic rings. The electron-withdrawing nature of the meta-nitro group deactivates the benzene ring towards electrophilic substitution, while simultaneously influencing the reactivity of the azine moiety.

One of the most significant regioselective reactions involving aromatic aldazines, including this compound, is the [3+2] criss-cross cycloaddition. nih.gov In this type of reaction, the aldazine (B74668) acts as a 1,3-dipole, reacting with two equivalents of a dipolarophile. Research has demonstrated that aromatic aldazines prepared from aldehydes like 3-nitrobenzaldehyde undergo cycloaddition with reagents such as cyanic acid, isothiocyanic acid, and phenyl isocyanate. nih.gov The reaction proceeds regioselectively at the C=N double bonds. The general mechanism involves the formation of a heterocyclic compound with two fused five-membered rings. nih.gov For instance, the reaction with cyanic acid leads to tetrahydro- Current time information in Bangalore, IN.erpublications.comrsc.orgtriazolo[1,2-a] Current time information in Bangalore, IN.erpublications.comrsc.orgtriazole-1,5-diones. nih.gov

The table below summarizes key research findings on the regioselective functionalization of this compound and related aromatic aldazines.

| Reaction Type | Reagent | Substrate | Conditions | Product | Ref |

| Criss-Cross Cycloaddition | Cyanic Acid | Aromatic Aldazines (incl. from 3-Nitrobenzaldehyde) | Acetic Acid | Tetrahydro- Current time information in Bangalore, IN.erpublications.comrsc.orgtriazolo[1,2-a] Current time information in Bangalore, IN.erpublications.comrsc.orgtriazole-1,5-dione derivative | nih.gov |

| Criss-Cross Cycloaddition | Isothiocyanic Acid | Aromatic Aldazines (incl. from 3-Nitrobenzaldehyde) | Acetic Acid | Tetrahydro- Current time information in Bangalore, IN.erpublications.comrsc.orgtriazolo[1,2-a] Current time information in Bangalore, IN.erpublications.comrsc.orgtriazole-1,5-dithione derivative | nih.gov |

| Criss-Cross Cycloaddition | Phenyl Isocyanate | Aromatic Aldazines (incl. from 3-Nitrobenzaldehyde) | Not specified | Fused heterocyclic adduct | nih.gov |

| Reduction | Various reducing agents | This compound | Not specified | 3-Aminobenzaldehyde Azine | smolecule.com |

Thermal and Photochemical Isomerization of Azines

Azines containing carbon-nitrogen double bonds (C=N), such as this compound, can exist as multiple configurational isomers. rsc.org The geometry around these double bonds gives rise to (E) and (Z) configurations. For a symmetrical azine like this compound, three stereoisomers are possible: (E,E), (E,Z), and (Z,Z). erpublications.comrsc.org

The thermodynamically most stable and generally preferred configuration for almost all studied aromatic azines is the (E,E) isomer. erpublications.comrsc.org In this conformation, the large substituents on the carbon atoms of the C=N bonds are positioned trans to the N-N single bond, minimizing steric hindrance. rsc.org

Azines with aromatic substituents are known to be photochromic, undergoing reversible E/Z isomerization upon exposure to light. erpublications.comrsc.org The process is initiated by photochemical excitation, which promotes the conversion of the stable (E,E) isomer to the (E,Z) and (Z,Z) isomers. rsc.org This isomerization is a key feature of azines and is fundamental to their potential application in materials science, such as in optical devices. erpublications.comrsc.org

The isomerization process is often thermally reversible. researchgate.net The (E,Z) and (Z,Z) isomers, formed photochemically, can revert to the more stable (E,E) form upon heating. rsc.org Mechanistic studies suggest that the thermal isomerization may proceed through an inversion at one of the nitrogen atoms, coupled with rotation around the N-N or C=N bond. researchgate.net

The table below outlines the isomerization behavior of aromatic azines like this compound.

| Process | Initial Isomer | Conditions | Resulting Isomer(s) | Characteristics | Ref |

| Photochemical Isomerization | (E,E) | UV radiation | (E,Z) and (Z,Z) | Conversion from the most stable form to less stable isomers. | erpublications.comrsc.org |

| Thermal Isomerization | (E,Z) and (Z,Z) | Heating | (E,E) | Thermally reversible process, reverting to the most stable isomer. | rsc.orgresearchgate.net |

Coordination Chemistry of 3 Nitrobenzaldehyde Azine As a Ligand

Ligand Design Principles and Denticity

The coordination potential of 3-Nitrobenzaldehyde (B41214) azine is primarily dictated by the electronic and steric properties of its core structure. Azine ligands are recognized for their ability to coordinate with a diverse range of transition and post-transition metal ions. mdpi.comsciforum.net The fundamental coordinating unit is the diimine (C=N-N=C) backbone, which is analogous to the well-studied 1,3-butadiene (B125203) system. mdpi.com

The key design principles and denticity considerations for 3-Nitrobenzaldehyde azine include:

Donor Atoms: The ligand possesses two imine nitrogen atoms which are the primary sites for metal coordination. These nitrogen atoms have lone pairs of electrons that can be donated to a metal center.

Flexibility: The N-N single bond allows for significant conformational flexibility. The ligand can adopt different configurations (E,E, E,Z, or Z,Z) around the C=N bonds, although the E,E configuration is commonly observed in the solid state for steric reasons. iucr.org This flexibility enables the ligand to act as either a chelating or a bridging ligand, facilitating the formation of both mononuclear and polynuclear metal complexes. mdpi.comresearchgate.net

Coordination Modes: As a ligand, it can exhibit various coordination modes. It can act as a bidentate (N,N') chelating ligand to a single metal center, forming a stable five-membered chelate ring. Alternatively, it can function as a bidentate bridging ligand, linking two metal centers, which is crucial for the assembly of coordination polymers and metal-organic frameworks (MOFs). nih.gov

Electronic Effects: The two nitro groups are strong electron-withdrawing substituents on the phenyl rings. These groups influence the electronic density on the imine nitrogen atoms, thereby modulating the ligand's donor strength and the stability of the resulting metal complexes.

Formation of Metal Complexes with this compound

Azine-based ligands are effective in coordinating with a wide array of transition and post-transition metal ions. mdpi.com While specific studies on this compound are not extensively documented, the behavior of analogous azine systems allows for predictions of its coordination chemistry. The formation of complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. mdpi.com Research on related azine ligands has demonstrated successful complexation with ions such as Cu(II), Ni(II), Fe(II)/Fe(III), Zn(II), Cd(II), Pd(II), and Ag(I). mdpi.comnih.govphyschemres.orgresearchgate.netcanterbury.ac.nz

For instance, studies on unsymmetrical pyridyl-imidazolyl azines have shown the formation of stable pseudo-octahedral Ni(II) complexes where the azine acts as a tridentate ligand. mdpi.com In other systems, azine ligands bridge Cd(II) and Zn(II) ions to form one-dimensional ladder-like chains or two-dimensional coordination networks. nih.gov The reaction of di-2-pyridylketone azine with silver nitrate (B79036) has been shown to produce a discrete tetranuclear complex, highlighting the capacity of azines to facilitate complex supramolecular assemblies. canterbury.ac.nz

Table 1: Examples of Metal Coordination with Analogous Azine Ligands

| Metal Ion | Ligand Type | Resulting Structure/Complex Type | Reference(s) |

|---|---|---|---|

| Ni(II) | Unsymmetric Pyridyl-Imidazolyl Azine | Pseudo-octahedral mononuclear complex | mdpi.com |

| Cu(II) | Symmetrical Aromatic Azines | In situ formed catalyst for oxidation | physchemres.org |

| Fe(III) | Furanyl-Azine | Binuclear complex encapsulated in zeolite | researchgate.net |

| Cd(II) | 4-Pyridinecarboxaldehyde Azine | 1D and 2D Coordination Polymers | nih.gov |

| Zn(II) | Azine-functionalized dicarboxylate | 3D Metal-Organic Framework (MOF) | rsc.org |

| Ag(I) | Di-2-pyridylketone Azine | Tetranuclear complex | canterbury.ac.nz |

| Pd(II) | Benzaldehyde-fenchone Azine | Square planar PdL2Cl2 complex | researchgate.net |

The versatility of the azine framework can be enhanced by incorporating additional donor atoms into the ligand's structure, such as phosphorus, oxygen, or sulfur. mdpi.comsciforum.net The introduction of phosphine (B1218219) groups is particularly significant as it allows for the stabilization of soft metal ions and the assembly of novel functional structures. mdpi.comsciforum.net

The synthesis of phosphino-azine ligands is typically achieved through the condensation of a phosphine-substituted aldehyde with hydrazine (B178648). mdpi.com These mixed-donor ligands, such as P,N-ligands, offer more diverse coordination possibilities. For example, a phosphino-azine ligand derived from 2-diphenylphosphinobenzaldehyde is potentially a tetradentate [N2P2] ligand. mdpi.com

The coordination chemistry of phosphino-azine ligands has been explored with various metals. The reaction of the ligand Z,E-PPh2CH2C(But)=N-N=CMe(C6H4NO2-4) with molybdenum, tungsten, and chromium carbonyls yields complexes where the ligand coordinates in a bidentate fashion through the phosphorus and one imine nitrogen atom, forming a stable six-membered chelate ring. researchgate.netresearcher.life This P,N-coordination mode has been shown to create specific steric environments around the metal center, which can be exploited in catalysis. researchgate.net

Structural Elucidation of Metal-Azine Complexes

The definitive structure of this compound in its free state has been determined by single-crystal X-ray diffraction. iucr.org The molecule crystallizes with a crystallographically imposed center of symmetry, confirming its symmetric nature. iucr.org It adopts an E,E configuration with respect to both C=N double bonds and is essentially planar. iucr.org The planarity is slightly broken by a small dihedral angle of 3.4(2)° between the nitro group and the benzene (B151609) ring. iucr.org In the crystal lattice, weak intermolecular C-H···O hydrogen bonds link adjacent molecules into infinite chains. iucr.org

Table 2: Selected Structural Parameters for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C14H10N4O4 | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P21/c | iucr.org |

| N-N Bond Length | 1.409(3) Å | iucr.org |

| C=N Bond Length | 1.275(2) Å | iucr.org |

| C=N-N Bond Angle | 111.9(2)° | iucr.org |

| Configuration | E,E | iucr.org |

The structural elucidation of metal complexes formed with this compound would rely on a combination of spectroscopic and crystallographic techniques. While specific crystal structures of its metal complexes are not widely reported, analysis of related compounds provides significant insight.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm coordination. A key indicator is the shift in the stretching frequency of the imine (C=N) bond upon complexation. This band typically shifts to a lower wavenumber in the complex compared to the free ligand, indicating the involvement of the imine nitrogen in coordination. mdpi.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination environment of the metal ion. The appearance of new absorption bands, particularly d-d transitions for transition metals or metal-to-ligand charge transfer (MLCT) bands, confirms complex formation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the structure in solution and detect changes in the chemical shifts of protons and carbons near the coordination sites upon complexation.

Catalytic Properties of Metal-Azine Coordination Complexes

Metal complexes incorporating azine ligands have shown significant promise as catalysts in a variety of organic transformations. The systematic design of these complexes allows for the tuning of their catalytic activity and selectivity.

Oxidation Reactions: Symmetrical azine ligands, when complexed in situ with metal salts like CuCl₂, have demonstrated remarkable efficiency in catalyzing the oxidation of o-aminophenol to phenoxazinone, mimicking the activity of the enzyme phenoxazinone synthase. physchemres.org In one study, a complex formed from a simple aromatic azine and CuCl₂ showed the highest catalytic performance under ambient conditions. physchemres.org Similarly, binuclear furanyl-azine complexes of Fe(II) and Cu(II) encapsulated within NaY zeolite have been employed as robust heterogeneous catalysts for the hydroxylation of phenol (B47542) using H₂O₂ as a green oxidant, showing high conversion to catechol. researchgate.net

Condensation Reactions: Metal-organic frameworks (MOFs) functionalized with azine groups have been developed as effective heterogeneous catalysts. For example, Zn(II)-based MOFs with azine-functionalized pores were used to catalyze the Knoevenagel condensation reaction. The catalytic activity was found to correlate with the basicity of the nitrogen atoms in the azine linker, demonstrating the tunability of these systems. rsc.org These catalysts also showed good recyclability without losing their crystalline structure. rsc.org

Dehydrogenative Coupling: While not a catalytic application of the azine complex itself, the synthesis of azines can be achieved via catalysis. A ruthenium pincer complex has been shown to catalyze the direct synthesis of symmetrical azines from alcohols and hydrazine hydrate (B1144303) through a dehydrogenative coupling mechanism. nih.gov

Table 3: Catalytic Applications of Metal-Azine Complexes

| Catalytic Reaction | Catalyst System | Substrate | Product(s) | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Phenoxazinone Synthesis | Symmetrical Azine/CuCl₂ | o-Aminophenol | Phenoxazinone | High catalytic efficiency under ambient conditions | physchemres.org |

| Phenol Hydroxylation | Furanyl-azine-Fe(III)/Cu(II) in NaY Zeolite | Phenol | Catechol, Hydroquinone | High conversion to catechol; heterogeneous system | researchgate.net |

| Knoevenagel Condensation | Azine-functionalized Zn(II)-MOF | Benzaldehyde (B42025), Malononitrile | 2-Benzylidenemalononitrile | Activity correlates with ligand basicity; recyclable | rsc.org |

Supramolecular Architectures and Advanced Materials Applications of 3 Nitrobenzaldehyde Azine

Supramolecular Assembly Formation

The formation of stable, extended structures from individual molecules of 3-Nitrobenzaldehyde (B41214) Azine is governed by a network of specific, non-covalent interactions. These forces dictate the precise three-dimensional arrangement of the molecules in the crystalline state.

The crystal structure of 3-Nitrobenzaldehyde Azine, also known as N,N′-Bis(3-nitrobenzylidene)hydrazine, is significantly influenced by weak intermolecular hydrogen bonds and other non-covalent forces. iucr.org The molecule possesses a crystallographically imposed center of symmetry and adopts an E,E configuration, leading to an essentially planar geometry. iucr.org This planarity is crucial for enabling effective intermolecular interactions.

The dominant interactions responsible for the supramolecular assembly are weak C—H···O hydrogen bonds. These bonds form between a hydrogen atom on the benzene (B151609) ring of one molecule and an oxygen atom of the nitro group on an adjacent molecule. iucr.org This specific interaction links the individual molecules into infinite one-dimensional chains. iucr.org

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₄H₁₀N₄O₄ | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/c | iucr.org |

| N—N Bond Length | 1.409 (3) Å | iucr.org |

| Key Interaction | C—H···O Hydrogen Bonds | iucr.org |

| Supramolecular Motif | Infinite Chain | iucr.org |

Applications in Advanced Materials

The distinct electronic and structural properties of this compound make it a compound of interest for several applications in the field of advanced materials.

Organic molecules featuring π-conjugated systems, particularly those with electron-donating and electron-withdrawing groups, are known to exhibit non-linear optical (NLO) properties. rsc.org Asymmetric azines have been specifically highlighted as novel NLO materials. rsc.org While this compound is a symmetric molecule, its extended π-conjugated backbone (–C=N–N=C–) and the presence of strong electron-withdrawing nitro groups suggest its potential for third-order NLO applications. rsc.orgnih.gov The extensive electron delocalization across the molecule is a key factor that can lead to a significant third-order hyperpolarizability (γ), which is crucial for phenomena like the intensity-dependent refractive index and two-photon absorption. nih.govmdpi.com

Azine-based compounds have been successfully developed as chemo- and optical sensors for the detection of specific ions. rsc.orgresearchgate.net The azine linkage and associated aromatic groups can act as a recognition site (receptor) and a signaling unit. A closely related compound, nitrovanillin azine, has been demonstrated as a selective colorimetric chemosensor for sulfide (B99878) anions (S²⁻). ugm.ac.id In that system, the interaction with the anion causes a deprotonation event, which alters the internal charge transfer (ICT) characteristics of the molecule, resulting in a distinct color change from light yellow to dark green. ugm.ac.id This principle highlights the potential of this compound to be used in similar sensing platforms, where interaction with a target analyte could modulate its electronic properties and produce a detectable optical response.

Table 2: Sensing Characteristics of an Analogous Nitro-Azine Chemosensor

| Parameter | Finding | Reference |

|---|---|---|

| Sensor Compound | Nitrovanillin Azine (NA) | ugm.ac.id |

| Target Analyte | Sulfide anion (S²⁻) | ugm.ac.id |

| Sensing Type | Colorimetric | ugm.ac.id |

| Color Change | Light yellow to dark green | ugm.ac.id |

| Detection Limit (LOD) | 1.43 × 10⁻⁵ M | ugm.ac.id |

The conjugated nature of the azine linkage makes it a suitable component for organic electronic materials. google.com Research has shown that conjugated polyazines can be transformed from insulators into conducting materials through chemical doping. rsc.org Doping with electron acceptors like iodine introduces charge carriers (holes) into the π-electron system of the polymer, thereby increasing its electrical conductivity. rsc.org This suggests that polymers based on this compound could be developed for use in organic electronic devices, such as semiconductors or conductive layers. google.com

The reversible nature of azine bond formation makes it an excellent tool for the synthesis of crystalline porous materials like Covalent Organic Frameworks (COFs). mdpi.comrsc.org Azine-linked COFs are created through the condensation reaction between polyaldehydes and hydrazine (B178648), forming highly ordered and porous two- or three-dimensional structures. mdpi.comrsc.org These materials exhibit high thermal stability and permanent porosity, making them suitable for applications such as gas storage and separation. rsc.org The use of 3-Nitrobenzaldehyde as a building block would result in a COF with nitro functional groups decorating the pore walls, which could impart specific properties for selective gas adsorption or catalysis.

Similarly, the azine moiety can be incorporated into linkers for the construction of Metal-Organic Frameworks (MOFs). The nitrogen atoms within the –C=N–N=C– bridge can act as potential coordination sites for metal ions, complementing the primary coordination sites (e.g., carboxylates) on the linker. This can lead to MOFs with unique topologies and functional properties. researchgate.netdntb.gov.ua

Exploration as Liquid Crystalline Materials

A comprehensive review of scientific literature reveals a notable absence of dedicated research into the liquid crystalline properties of this compound. While the broader class of azine compounds, which feature a C=N-N=C linkage, has been a subject of interest in materials science for their potential to form mesophases, specific studies on the 3-nitro substituted derivative are not presently available. beilstein-journals.orgresearchgate.net The investigation of liquid crystals typically involves analyzing the thermal behavior of a compound through techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to identify any mesophases that exist between the crystalline solid and isotropic liquid states. researchgate.net

The molecular structure of an azine, including the nature and position of substituents on the aromatic rings, plays a critical role in determining its potential to exhibit liquid crystalline behavior. Factors such as molecular linearity, rigidity of the core, and the presence of terminal groups influence the intermolecular interactions that lead to the formation of nematic, smectic, or other mesophases. Although the crystal structure of this compound has been reported, confirming its synthesis and solid-state conformation, further characterization of its properties at elevated temperatures to explore potential mesomorphism has not been documented in the surveyed literature. ugr.es Consequently, there is no published data on its transition temperatures, enthalpy changes, or the types of liquid crystal phases it may or may not form.

Table 1: Thermal Properties and Mesophase Behavior of this compound

No data is available in the reviewed scientific literature regarding the liquid crystalline properties of this compound.

| Transition | Temperature (°C) | Enthalpy (kJ/mol) | Mesophase Type |

|---|---|---|---|

| Crystal to Mesophase | Data not available | Data not available | Data not available |

Photochromic Materials

The potential of this compound as a photochromic material remains an unexplored area of research. Photochromism involves the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. In the context of azines and related Schiff bases, photochromism is often linked to processes such as E/Z (or cis/trans) isomerization around the C=N double bond or tautomerization, which can be triggered by light. researchgate.net

While studies have been conducted on the photochromic behavior of other azine derivatives, particularly those with ortho-hydroxy substitutions that can undergo excited-state intramolecular proton transfer (ESIPT), specific investigations into this compound are absent from the current body of scientific literature. researchgate.net The presence and position of the nitro group on the phenyl rings would be expected to influence the electronic properties of the azine system, which in turn would affect its absorption spectrum and photochemical reactivity. However, without experimental or theoretical studies, any discussion of its photochromic properties, such as the wavelengths required for isomerization, the quantum yields of the photochemical reactions, or the stability of the photoisomers, would be purely speculative. Therefore, no detailed research findings on the photochromic capabilities of this compound can be reported.

Table 2: Photochromic Properties of this compound

No data is available in the reviewed scientific literature regarding the photochromic properties of this compound.

| Property | Value | Conditions |

|---|---|---|

| Absorption Max (Form 1) | Data not available | Data not available |

| Absorption Max (Form 2) | Data not available | Data not available |

| Irradiation Wavelength | Data not available | Data not available |

| Quantum Yield (1→2) | Data not available | Data not available |

Q & A

Basic: What are the optimal synthetic routes for preparing 3-nitrobenzaldehyde azine, and how is its structural integrity validated?

Methodological Answer:

this compound is synthesized via condensation of 3-nitrobenzaldehyde with hydrazine hydrate in a refluxing ethanol/water mixture (1:1 v/v) under inert atmosphere. Key steps include:

- Precursor Preparation : 3-Nitrobenzaldehyde is synthesized via nitration of benzaldehyde using HNO₃/H₂SO₄ at 0–5°C, followed by purification via recrystallization .

- Azine Formation : Equimolar hydrazine hydrate is added dropwise to 3-nitrobenzaldehyde in ethanol, followed by reflux for 6–8 hours. The product precipitates upon cooling and is filtered .

- Characterization : Confirm structure using FT-IR (C=N stretch at ~1600 cm⁻¹), ¹H NMR (disappearance of aldehyde proton at ~10 ppm), and elemental analysis. X-ray crystallography can resolve ambiguities in tautomeric forms .

Basic: What spectroscopic techniques are most reliable for distinguishing this compound from its hydrazone derivatives?

Methodological Answer:

- FT-IR : Azines show a strong C=N stretch near 1600–1620 cm⁻¹, while hydrazones exhibit C=O (aldehyde) absorption at ~1700 cm⁻¹ if unreacted .

- ¹³C NMR : Azines display a single carbon signal for the two equivalent C=N groups (~150 ppm). Hydrazones show distinct aldehyde-derived carbons (~190 ppm) and imine carbons (~145 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode reveals a molecular ion peak at m/z 303 ([M+H]⁺ for C₁₄H₁₀N₄O₄), confirming the dimeric structure .

Advanced: How do solvent polarity and temperature affect the regioselectivity of this compound in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of azine and stabilize Pd intermediates, favoring C–H arylation at the nitro-adjacent position. Non-polar solvents (toluene) may shift reactivity to the aldehyde-derived ring .

- Temperature Optimization : At 80°C, kinetic control favors mono-arylation; at 120°C, thermodynamic control drives di-arylation. Monitor via HPLC with a C18 column (gradient: 60% MeCN/40% H₂O) .

- Contradiction Resolution : Conflicting reports on regioselectivity (meta vs. para) arise from residual water in solvents, which hydrolyzes azine to hydrazone. Use molecular sieves to maintain anhydrous conditions .

Advanced: What mechanistic insights explain contradictory catalytic activity data for this compound in oxidation reactions?

Methodological Answer:

- Redox Behavior : The nitro group acts as an electron-withdrawing group, but under basic conditions, it can transiently reduce to NH₂, altering catalytic pathways. Use cyclic voltammetry (scan rate: 100 mV/s, Ag/AgCl reference) to identify redox states .

- Role of Additives : Contradictions in turnover frequency (TOF) often stem from trace metal impurities (e.g., Fe³⁺) in buffers. Chelate impurities with EDTA or use ultrapure reagents .

- In Situ Monitoring : Employ UV-vis spectroscopy (λ = 320 nm for azine) to track reaction progress and detect intermediates like nitroxide radicals .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation of dust via N95 respirators .

- Ventilation : Conduct reactions in a fume hood with ≥6 air changes/hour. Store in airtight containers away from oxidizers .

- Spill Management : Neutralize spills with 10% NaOH solution, then absorb with vermiculite. Dispose as hazardous waste (EPA D003) .

Advanced: How can computational modeling resolve discrepancies in the thermodynamic stability of this compound tautomers?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311+G(d,p) to compare energies of syn- and anti-azine tautomers. Include solvent effects (SMD model for ethanol) .

- X-Ray Diffraction : Resolve crystal structures to validate computational predictions. Compare hydrogen-bonding networks (e.g., N–H···O interactions) .

- Kinetic Trapping : Quench reactions at varying times and analyze intermediates via LC-MS to identify metastable tautomers .

Basic: What are the key solubility and stability parameters for this compound in common organic solvents?

Methodological Answer:

-

Solubility Profile :

Solvent Solubility (mg/mL, 25°C) DMSO 45.2 Ethanol 12.7 Chloroform 8.3 -

Stability : Degrades in UV light (t₁/₂ = 48 hours under 365 nm). Store in amber vials at 2–8°C under argon .

Advanced: What strategies mitigate side reactions during functionalization of this compound for MOF synthesis?

Methodological Answer:

- Protection/Deprotection : Temporarily reduce the nitro group to NH₂ using H₂/Pd-C (1 atm, 25°C), perform ligand functionalization, then re-oxidize with KMnO₄ .

- Microwave Synthesis : Shorten reaction times (5 min vs. 12 hours conventional) to suppress hydrolysis. Use 150°C in DMF with 10 mol% Cu(OAc)₂ .

- Side Reaction Analysis : Identify byproducts (e.g., hydrazones) via TLC (eluent: 7:3 hexane/EtOAc) and optimize stoichiometry (hydrazine:aldehyde ratio ≥1.2:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.